3-(3-Bromopropyl)tetrahydrofuran
Overview
Description
3-(3-Bromopropyl)tetrahydrofuran is a chemical compound with the molecular formula C7H13BrO . It has an average mass of 193.081 Da and a mono-isotopic mass of 192.014969 Da . This compound has been the focus of research in various fields due to its potential applications.
Synthesis Analysis
The synthesis of tetrahydrofurans, the core structure of this compound, involves various methods including nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . The synthesis of substituted tetrahydrofurans has seen significant advances from 2005 to 2012 .Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, thirteen hydrogen atoms, one bromine atom, and one oxygen atom .Chemical Reactions Analysis
Tetrahydrofuran, a component of this compound, plays a pivotal role in substitution reactions, particularly SN2 reactions . The polar nature of tetrahydrofuran makes it an excellent medium for such reactions, as it can stabilize ions, a vital condition for the SN2 reaction to take place .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.08 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data .Scientific Research Applications
Synthesis of Biologically Active Products
Enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors in various biologically active products (such as drugs, flavors, and agrochemicals), can be synthesized through a multienzymatic stereoselective cascade process. This involves the reduction of α-bromo-α,β-unsaturated ketones to bromohydrins, which are then manipulated into tetrahydrofuran synthons. An example of a product derived from this process is the stereoisomer of the roasted meat aroma, (2S,3R)-2-methyl-3-thioacetate tetrahydrofuran (Brenna et al., 2017).
Removal of Persistent Organic Pollutants from Water
Bromopropyl functionalized silica nanofibers, which can be fabricated using 3-bromopropyl trichlorosilane, demonstrate high efficacy in removing persistent organic pollutants (POPs) like dieldrin from water. These nanofibers, due to their large surface area and pore volume, exhibit a significant improvement in removal efficiency compared to unmodified silica nanofibers or granular activated carbon (Yue et al., 2012).
Synthesis of Tetrahydrofuran-3-ones
α-Bromo ketones can react with aromatic aldehydes in the presence of K2CO3 to produce substituted tetrahydrofuran-3-ones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The process includes the formation of an α-ketoepoxide, followed by a tandem aldol reaction, cyclization, and dehydration (Dong et al., 1994).
Synthesis of Dihydrofurans
A study demonstrated the highly stereoselective synthesis of multi-substituted dihydrofurans using K2CO3 as a base. This involved reacting fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate to synthesize trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2′-oyl-5-methylfurans, compounds of interest for natural product and pharmaceutical synthesis (Zhang et al., 2007).
Mechanism of Action
Target of Action
The primary target of 3-(3-Bromopropyl)tetrahydrofuran It’s known that brominated compounds often participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst .
Mode of Action
The mode of action of This compound is likely to involve its interaction with a palladium catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, the bromine atom in the compound is replaced by a group from an organoboron reagent . The resulting compound can then undergo further reactions depending on the specific organoboron reagent used .
Biochemical Pathways
The exact biochemical pathways affected by This compound The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in organic synthesis . The products of this reaction can be involved in various biochemical pathways, depending on the specific organoboron reagent used .
Result of Action
The molecular and cellular effects of This compound As a participant in the suzuki–miyaura cross-coupling reaction, it can contribute to the synthesis of a wide range of organic compounds . The specific effects would depend on the nature of these compounds and their interactions with cellular targets.
Safety and Hazards
properties
IUPAC Name |
3-(3-bromopropyl)oxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCDEMLGTTVGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.